4-(Azetidin-3-yl)morpholine

Beschreibung

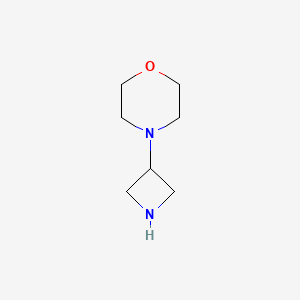

4-(Azetidin-3-yl)morpholine (CAS: 302355-79-9) is a bicyclic amine compound comprising a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom) fused to an azetidine ring (a four-membered saturated amine ring). Its molecular formula is C₇H₁₄N₂O, with a molecular weight of 142.20 g/mol . The hydrochloride salt form (CAS: 223381-71-3) has a molecular weight of 178.66 g/mol and is typically stored under inert gas at 2–8°C . The compound is structurally notable for its dual heterocyclic system, which confers unique electronic and steric properties, making it valuable in medicinal chemistry and catalysis.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(azetidin-3-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-3-10-4-2-9(1)7-5-8-6-7/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHXYSFEVOAOSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key Observations :

- Biological Activity : Dimethomorph’s acryloyl and aromatic groups make it effective against Phytophthora fungi , while the azetidine-morpholine hybrid may target neurological receptors due to its small, rigid structure.

- Synthetic Complexity : this compound derivatives (e.g., hydrochloride salt) require specialized handling (inert gas storage) , whereas dichloropyrimidine analogs are more stable and widely used in agrochemicals .

Physicochemical Properties

- Solubility : The azetidine ring’s strain may reduce solubility compared to bulkier analogs like 4-(4-Trifluoromethylphenyl)morpholine, which benefits from lipophilic CF₃ groups .

Q & A

Q. What are the recommended synthetic routes for 4-(Azetidin-3-yl)morpholine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound derivatives often involves reductive amination or nucleophilic substitution. For example, a robust method involves reacting 4-bromo-3-fluorobenzaldehyde with this compound hydrochloride in acetonitrile under ambient conditions to form intermediates . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.

- Temperature control : Room temperature (20–25°C) minimizes side reactions.

- Stoichiometry : Equimolar ratios of reactants reduce unreacted starting material.

Yield improvements (>80%) are achievable via iterative purification (e.g., recrystallization or column chromatography) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR can resolve the azetidine ring (δ 3.2–3.8 ppm for morpholine protons) and confirm substitution patterns .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For example, high-resolution data (≤1.0 Å) enables precise determination of bond angles and torsional strain in the azetidine-morpholine fused system .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 171.15 for C₇H₁₄N₂O) .

Advanced Research Questions

Q. How do steric and electronic effects in this compound derivatives influence their reactivity in medicinal chemistry applications?

Methodological Answer:

- Steric effects : The azetidine ring imposes conformational rigidity, affecting binding to biological targets (e.g., CRBN E3 ligase modulators) . Substituents at the 3-position of azetidine alter steric bulk, which can be quantified using molecular docking simulations.

- Electronic effects : Electron-withdrawing groups (e.g., fluorobenzyl in intermediates) enhance electrophilicity, facilitating nucleophilic attacks in cross-coupling reactions. Hammett parameters (σ) correlate with reaction rates in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in spectral data for this compound analogs, such as unexpected NOE correlations or split signals?

Methodological Answer:

- Dynamic NMR : Variable-temperature NMR (e.g., −40°C to 25°C) can coalesce split signals caused by ring puckering in azetidine .

- DFT calculations : Density functional theory (e.g., B3LYP/6-31G*) predicts stable conformers and validates NOE assignments .

- Crystallographic validation : Compare experimental X-ray structures with predicted geometries to resolve ambiguities in stereochemistry .

Q. How can researchers design experiments to probe the metabolic stability of this compound derivatives in vitro?

Methodological Answer:

- Hepatocyte assays : Incubate derivatives with human liver microsomes (HLMs) and measure half-life (t₁/₂) using LC-MS/MS.

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition.

- Structural modifications : Introduce deuterium at metabolically labile sites (e.g., α to morpholine oxygen) to block oxidation .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives across literature sources?

Methodological Answer:

- Reproduce protocols : Ensure exact replication of solvent, temperature, and catalyst conditions (e.g., Pd(PPh₃)₄ in Suzuki couplings) .

- Quality control : Validate starting material purity via HPLC (>95%) and monitor reaction progress with TLC or in situ IR.

- Statistical analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., ligand-to-metal ratio) causing yield variability .

Methodological Tools and Resources

| Tool | Application | Reference |

|---|---|---|

| SHELXL | High-resolution crystallographic refinement | |

| B3LYP/6-31G* (Gaussian) | Conformational analysis via DFT | |

| LC-MS/MS | Metabolic stability profiling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.